2-(2-Diethylaminoethoxy)ethanol
Overview
Description
2-(2-(Diethylamino)ethoxy)ethanol is a chemical compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol . It is also known by other names such as N,N-Diethylethoxyethanolamine and β-(Diethylamino ethoxy)ethanol . This compound is a clear liquid at room temperature and is known for its solubility in water and various organic solvents .
Preparation Methods
2-(2-(Diethylamino)ethoxy)ethanol can be synthesized through the reaction of diethylamine with ethylene oxide . The reaction proceeds as follows:
(C2H5)2NH+(CH2CH2)O→(C2H5)2NCH2CH2OH
Alternatively, it can also be prepared by reacting diethylamine with ethylene chlorohydrin . Industrial production methods typically involve these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-(Diethylamino)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-(Diethylamino)ethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It is employed in the preparation of buffers and other biological reagents.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Diethylamino)ethoxy)ethanol involves its interaction with molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds . Additionally, its ability to form hydrogen bonds and interact with other molecules makes it a versatile compound in both chemical and biological systems .
Comparison with Similar Compounds
2-(2-(Diethylamino)ethoxy)ethanol can be compared with other similar compounds such as:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar structure but with dimethylamino groups instead of diethylamino groups.
N,N-Diethylethanolamine: This compound is structurally similar but lacks the ethoxy group.
The uniqueness of 2-(2-(Diethylamino)ethoxy)ethanol lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-3-9(4-2)5-7-11-8-6-10/h10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBVRNHODPFVHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
Record name | DIETHYLAMINOETHOXYETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6265 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63833-83-0 | |
Record name | Poly(oxy-1,2-ethanediyl), α-[2-(diethylamino)ethyl]-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63833-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9059701 | |
Record name | 2-[2-(Diethylamino)ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylaminoethoxyethanol appears as a colorless liquid with an amine-like odor. Slightly less dense than water and slightly soluble in water. May emit toxic oxides of nitrogen when heated to high temperatures May cause irritate the skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |
Record name | DIETHYLAMINOETHOXYETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6265 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
140-82-9 | |
Record name | DIETHYLAMINOETHOXYETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6265 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-[2-(Diethylamino)ethoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethanol, 2-(2-(diethylamino)ethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140829 | |
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Record name | Diethylaminoethoxyethanol | |
Source | DTP/NCI | |
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Record name | Ethanol, 2-[2-(diethylamino)ethoxy]- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[2-(Diethylamino)ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059701 | |
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Record name | 2-[2-(diethylamino)ethoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.943 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-[2-(Diethylamino)ethoxy]ethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PPN959BHJ | |
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Synthesis routes and methods
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Top-N result to add to graph | 6 |
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